molecular formula C26H24Cl2N4O2S B11077956 N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539809-64-8

N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11077956
CAS No.: 539809-64-8
M. Wt: 527.5 g/mol
InChI Key: ITYRYXWZPIEUHR-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Let’s explore its properties and applications.

Preparation Methods

Synthesis Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production involves optimizing reaction conditions, scaling up the synthesis, and ensuring high purity.
  • Precise details of industrial methods are proprietary, but they follow similar principles as laboratory-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions occur at the sulfur atom, replacing the thiol group.

    Reduction: Reduction of the triazole ring may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Substitution: Various substituted derivatives.
  • Reduction: Reduced triazole ring products.

Scientific Research Applications

Compound X finds applications in:

    Antifungal Agents: Due to its triazole moiety, it exhibits antifungal activity by inhibiting fungal cytochrome P450 enzymes.

    Medicinal Chemistry: Researchers explore its potential as an antiproliferative agent against cancer cells.

    Agrochemicals: It may have pesticidal properties.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, disrupting cellular processes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other triazole-based compounds (e.g., fluconazole, itraconazole).

    Uniqueness: Compound X’s unique structure combines phenyl, triazole, and sulfanyl moieties, contributing to its distinct properties.

Remember that this overview provides a concise understanding, and detailed research articles would delve deeper into each aspect

Properties

CAS No.

539809-64-8

Molecular Formula

C26H24Cl2N4O2S

Molecular Weight

527.5 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24Cl2N4O2S/c1-2-7-18-12-14-20(15-13-18)34-16-23-30-31-26(32(23)19-8-4-3-5-9-19)35-17-24(33)29-25-21(27)10-6-11-22(25)28/h3-6,8-15H,2,7,16-17H2,1H3,(H,29,33)

InChI Key

ITYRYXWZPIEUHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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